6-acetyl-5-methyl-2-[(4-nitrophenyl)methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
6-acetyl-5-methyl-2-[(4-nitrophenyl)methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound featuring a thieno[2,3-d]pyrimidine core This compound is notable for its unique structural attributes, which include a hydroxy group, a methyl group, and a nitrobenzylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-acetyl-5-methyl-2-[(4-nitrophenyl)methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by high-temperature cyclization at 250°C in a mixture of diphenyl oxide and biphenyl.
Introduction of Functional Groups: The hydroxy, methyl, and nitrobenzylthio groups are introduced through various substitution reactions, often involving Friedel-Crafts acylation and subsequent modifications.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-acetyl-5-methyl-2-[(4-nitrophenyl)methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Possible applications in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-acetyl-5-methyl-2-[(4-nitrophenyl)methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrobenzylthio group may play a crucial role in binding to these targets, while the thieno[2,3-d]pyrimidine core provides structural stability and specificity .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Uniqueness: 6-acetyl-5-methyl-2-[(4-nitrophenyl)methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the nitrobenzylthio group, in particular, sets it apart from other thieno[2,3-d]pyrimidine derivatives.
Properties
IUPAC Name |
6-acetyl-5-methyl-2-[(4-nitrophenyl)methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-8-12-14(21)17-16(18-15(12)25-13(8)9(2)20)24-7-10-3-5-11(6-4-10)19(22)23/h3-6H,7H2,1-2H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIQUXQQYWDPGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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